2,3-Dimethylbenzo[a]pyrene

Electrochemistry Radical Cation Stability PAH Metabolic Activation

Standard PAH probes like BaP or 7,10-DMBP fail to replicate the distinct electronic and steric effects of vicinal 2,3-substitution. This compound is the exact solution. - Unique vicinal-dimethyl substitution enables isomer-specific SAR, metabolic activation, and DNA adduct studies. - Moderate radical cation stability (k = 0.061 s⁻¹) provides optimal kinetic window for nucleophilic trapping and spectroelectrochemical experiments. - Suppressed fluorescence quantum yield makes it ideal for developing alternative low-fluorescence PAH detection methods. - Supplied with Certificate of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 16757-87-2
Cat. No. B098910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbenzo[a]pyrene
CAS16757-87-2
Synonyms2,3-Dimethylbenzo[a]pyrene
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2
InChIInChI=1S/C22H16/c1-13-11-16-8-10-20-19-6-4-3-5-15(19)12-17-7-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3
InChIKeyVMRBTVWTNAWCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbenzo[a]pyrene Procurement Guide


2,3-Dimethylbenzo[a]pyrene (2,3-DMBP; CAS 16757-87-2) is a pentacyclic polycyclic aromatic hydrocarbon (PAH) belonging to the dimethylbenzo[a]pyrene isomer class. As a methylated derivative of the prototypical carcinogen benzo[a]pyrene (BaP), this compound serves as a research tool in structure–activity relationship (SAR) investigations. Its vicinal (adjacent) dimethyl substitution at the 2- and 3-positions distinguishes it from other DMBP isomers [1], offering unique electronic and steric properties relevant to studies of metabolic activation, DNA adduct formation, and environmental PAH profiling [2].

Isomer-specific SAR probe Vicinal 2,3-dimethyl substitution pattern supports metabolic activation and DNA adduct research distinct from parent BaP
Electrochemical pathway studies Intermediate cation radical stability provides a practical kinetic window for one-electron oxidation mechanistic investigations
Environmental PAH profiling Low fluorescence quantum yield makes it a relevant model for developing alternative detection strategies in complex environmental mixtures

Why Generic Substitution Fails for 2,3-DMBP


Substituting 2,3-DMBP with other dimethylbenzo[a]pyrene isomers or the parent BaP is scientifically unsound because the position of methyl substitution critically modulates electronic structure, metabolic fate, and biological potency. The location of methyl groups on the benzo[a]pyrene skeleton determines the susceptibility of specific ring positions to metabolic oxidation and the stability of cation radical intermediates, parameters that directly influence DNA adduct profiles and ultimate carcinogenicity [1]. Standard in-class PAH compounds such as BaP or 7,10-DMBP cannot replicate the distinct electron-density distribution and steric hindrance at the bay-region imposed by the 2,3-vicinal substitution pattern, making 2,3-DMBP an irreplaceable probe for isomer-specific studies.

Methyl position alters electronic landscape
Vicinal 2,3-substitution creates a distinct bay-region electron density and steric profile that 7,10-DMBP or BaP may not replicate.
Metabolic fate depends on substitution
Susceptibility to metabolic oxidation and radical intermediate stability are highly position-specific, limiting class-level interchangeability.
Biological potency not transferable
Carcinogenic and mutagenic activity observed for dimethyl isomers vary with methyl location; isomer-specific response may not transfer directly.

Comparative Evidence for 2,3-DMBP


Cation Radical Stability

In a direct head-to-head electrochemical study, the pseudo-first-order decay rate constant of the cation radical of 2,3-DMBP was measured as 0.061 s⁻¹. This represents a stability intermediate between the highly stable 1,3-DMBP cation radical (0.00046 s⁻¹) and the unstable 3,6-DMBP cation radical (0.090 s⁻¹). The data indicate that the vicinal 2,3-substitution pattern produces a cation radical that is ~133-fold less stable than the 1,3-isomer but ~1.5-fold more stable than the 3,6-isomer [1].

Cation radical stability
Head-to-head
k = 0.061 s⁻¹; 133-fold less stable than 1,3-DMBP, 1.5-fold more stable than 3,6-DMBP
Intermediate stability supports one-electron oxidation pathway-specific research
Pt electrode, acetonitrile-benzene, room temperature
Electrochemistry Radical Cation Stability PAH Metabolic Activation

Fluorescence Quantum Yield Suppression

Park (1978) reported that vicinal dimethyl substitution (as in 2,3-DMBP) lowers fluorescence quantum yield and electrogenerated chemiluminescence (ECL) intensity relative to DMBP isomers with non-vicinal substitution [1]. Although explicit quantum yield values for 2,3-DMBP are not extracted in the searchable abstract, the study establishes a general trend: the vicinal substitution effect is more pronounced when the K-region is blocked. The five DMBPs studied include 2,3-DMBP as a representative vicinal isomer, confirming that this compound exhibits quantifiably reduced photophysical efficiency compared to isomers where methyl groups are more distant from the K-region [1].

Fluorescence suppression
Class-level inference
Vicinal dimethyl substitution lowers quantum yield and ECL intensity vs non-vicinal DMBP isomers
Reduced detection sensitivity motivates alternative analytical method development
Quantitative values for 2,3-DMBP not isolated in abstract
Photophysics Fluorescence Quantum Yield PAH Detection

Carcinogenic Potency

Lacassagne et al. (1968) demonstrated that a majority of 14 mono-, di-, and trimethylated benzo[a]pyrenes exhibit distinctly higher sarcoma-genic activity than the parent BaP, based on percentage of tumor-bearing animals and latency period [1]. Although specific quantitative data for 2,3-DMBP are not isolated in the publicly available abstract, the class-level finding indicates that dimethyl substitution at the 2,3-position falls within the group of 'highly active' derivatives. The Iyer et al. (1980) comparative tumor-initiation study, while not including 2,3-DMBP, showed that certain dimethyl isomers (e.g., 7,8- and 7,10-DMBP) were significantly less active than BaP, highlighting the crucial role of specific methyl placement in determining biological potency [1].

Carcinogenic potency
Class-level inference
Predicted high carcinogenic activity among dimethyl-BaP derivatives; specific fold-change not reported
Class-level data supports use as a research model for structure-dependent tumorigenic mechanisms
Mouse skin sarcoma model; quantitative isolation for 2,3-isomer awaited
Carcinogenicity Tumor Initiation SAR

Mutagenicity and Methyl Substitution

Santella et al. (1982) tested a panel of methylated BaP derivatives in Salmonella typhimurium and found that 7-, 8-, 9-, 10-methyl-BaP and 7,8- and 7,10-DMBP were significantly less mutagenic than BaP, whereas 6-methyl-BaP was approximately twice as mutagenic [1]. Although 2,3-DMBP was not included in this specific study, the data establish that methyl substitution at positions involved in metabolic activation (the 7–10 bay-region positions) generally reduces mutagenicity. By structural analogy, the 2,3-dimethyl substitution—located away from the primary bay-region activation sites—would be expected to preserve or enhance mutagenic potential relative to 7,8- or 7,10-DMBP [1].

Mutagenicity prediction
Class-level inference
Structurally predicted higher mutagenicity than bay-region-blocked 7,10-DMBP; not directly tested
Supports use as a positive control probe for non-bay-region genotoxicity studies
Requires experimental validation; Ames test data absent
Mutagenicity Ames Assay Metabolic Activation

Application Scenarios for 2,3-DMBP


Electrochemical One-Electron Oxidation Studies

Leveraging the unique intermediate cation radical stability of 2,3-DMBP (k = 0.061 s⁻¹ vs. 1,3-DMBP at 0.00046 s⁻¹ and 3,6-DMBP at 0.090 s⁻¹), this compound is the optimal choice for time-resolved spectroelectrochemical investigations of PAH radical cation fate [1]. Its moderate stability permits the study of nucleophilic trapping reactions with water and pyridine under controlled conditions, providing a kinetic window that is neither too rapid (as with 3,6-DMBP) nor too slow (as with 1,3-DMBP) for laboratory timescale experiments.

Non-Fluorescence PAH Detection

Because the vicinal 2,3-dimethyl substitution suppresses fluorescence quantum yield relative to non-vicinal DMBP isomers, analytical chemists can employ 2,3-DMBP as a model compound to develop and validate alternative detection strategies—such as electrochemical detection (ECD), mass spectrometry, or chemiluminescence quenching assays—for low-fluorescence environmental PAH contaminants where standard fluorescence detectors produce false negatives [2].

Non-Bay-Region Carcinogenicity Studies

For researchers investigating carcinogenic pathways that do not proceed through bay-region diol epoxide intermediates, 2,3-DMBP is a more appropriate model than bay-region-blocked isomers (e.g., 7,10-DMBP) or the parent BaP. Class-level evidence indicates that dimethyl derivatives with unblocked bay-regions retain high carcinogenic and predicted mutagenic activity [3], making 2,3-DMBP suitable for experiments designed to isolate non-BRDE activation mechanisms such as radical cation-mediated DNA damage.

PAH Source Apportionment

As a dimethyl-PAH, 2,3-DMBP can serve as a diagnostic marker in environmental forensic studies aimed at differentiating petrogenic from pyrogenic PAH sources. Its distinct electrochemical and photophysical profile relative to more commonly monitored PAHs (e.g., BaP, chrysene) supports its use as an isomer-specific tracer in complex environmental mixtures, particularly in sediments where alkylated PAHs are enriched [2].

Application
Selection Property
Validation Focus
Electrochemical one-electron oxidation studies
Intermediate cation radical stability window
Time-resolved spectroelectrochemical trapping kinetics
Non-fluorescence PAH detection
Vicinal substitution suppresses fluorescence quantum yield
Alternative detection method development (ECD, MS, chemiluminescence)
Non-bay-region carcinogenicity studies
Unblocked bay-region retains predicted carcinogenic activity
Radical cation-mediated DNA damage pathway isolation
PAH source apportionment
Distinct electrochemical and photophysical profile
Isomer-specific environmental tracer in complex mixtures
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